

Introduction: The Strategic Importance of S-Methyl Protection

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Compound of Interest

Compound Name: *Fmoc-S-Methyl-L-Cysteine*

Cat. No.: *B557771*

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In the landscape of Fmoc-based peptide synthesis, cysteine represents a unique challenge and a powerful opportunity. The nucleophilic thiol side-chain (sulphydryl group) is highly reactive, necessitating protection to prevent unwanted side reactions during peptide assembly. While numerous protecting groups exist—such as Trityl (Trt), Acetamidomethyl (AcM), or Diphenylmethyl (Dpm)—each is designed for eventual removal to allow for disulfide bond formation.^[6]

Fmoc-S-methyl-L-cysteine, however, serves a distinct and strategic purpose. The S-methyl group is a permanent or non-labile protecting group under standard SPPS conditions, including the final trifluoroacetic acid (TFA) cleavage. This makes it the building block of choice when the scientific objective is to:

- Incorporate a stable, non-reactive cysteine analogue: When the goal is to prevent disulfide bridging entirely and maintain a permanently modified side chain.
- Mimic natural S-methylation: To study or replicate post-translational modifications found in natural proteins.
- Enhance pharmacological properties: The methylthio group can alter the peptide's conformation, stability, and receptor-binding profile.^[1]

Its unique stability and reactivity profile make it an indispensable tool for designing novel therapeutic peptides and probes.^[1]

Core Physicochemical & Handling Properties

A thorough understanding of the reagent's properties is the foundation of its successful application. All quantitative data is summarized below for clarity and rapid reference.

Property	Value	Source(s)
CAS Number	138021-87-1	[1][2][3][4][5]
Molecular Formula	C ₁₉ H ₁₉ NO ₄ S	[1][2][3]
Molecular Weight	357.42 g/mol	[2][3][7]
Appearance	White powder	[1][2]
Purity (Typical)	≥98% (by HPLC)	[1][3]
Melting Point	114 - 145 °C	[1]
Optical Rotation	[a]D ₂₀ = -45 ± 2° (c=1 in DMF)	[1]
Storage Conditions	2 - 8 °C, dry, tightly sealed container	[1][2][8][9]

Safety & Handling Protocol

As a laboratory-grade chemical, proper handling is paramount. While not classified as acutely hazardous, adherence to standard safety protocols is mandatory.[5]

- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[9][10]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles with side shields, gloves, and a lab coat.[8][9]
- Safe Handling Practices: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling. Keep away from food and drink.[9][10]
- Storage Integrity: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][10] The recommended storage temperature of 2 - 8°C ensures long-term stability.[1][2]

Quality Control: A Self-Validating System

The integrity of any peptide synthesis relies on the purity of the constituent amino acids. For **Fmoc-S-Methyl-L-Cysteine**, a multi-pronged analytical approach is used to validate each batch, ensuring trustworthiness in experimental outcomes.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, typically specified as $\geq 98\%.$ ^{[1][3]} A reversed-phase HPLC method can effectively separate the main compound from any potential impurities.^[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure, ensuring the correct placement of the Fmoc, S-methyl, and amino acid backbone moieties.
- Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.^[12]

These analytical checkpoints form a self-validating system; a compound that meets the specifications of all three tests can be used with high confidence in its identity and purity.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The true utility of **Fmoc-S-Methyl-L-Cysteine** is realized in its application. The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of the synthesis, while the S-methyl group provides permanent side-chain protection.^[13]

Diagram: Chemical Structure of Fmoc-S-Methyl-L-Cysteine

Caption: Chemical structure of **Fmoc-S-Methyl-L-Cysteine**.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the standard steps for coupling **Fmoc-S-Methyl-L-Cysteine** onto a resin-bound peptide chain using a manual or automated synthesizer.

Pillar of Trustworthiness: This protocol is a self-validating system. The success of each step (deprotection and coupling) can be monitored in real-time using colorimetric tests like the Kaiser test, ensuring that the synthesis only proceeds upon successful completion of the previous step.

1. Resin Preparation:

- Start with the peptide-resin from the previous cycle. Swell the resin in dimethylformamide (DMF) for 20-30 minutes.

2. Fmoc Deprotection:

- Causality:** The Fmoc group is base-labile. A solution of piperidine in DMF is used to cleave it, liberating the N-terminal amine for the next coupling reaction.
- Treat the resin with 20% piperidine in DMF (v/v).
- Agitate for 3 minutes, drain.
- Repeat with a fresh 20% piperidine/DMF solution for 7-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

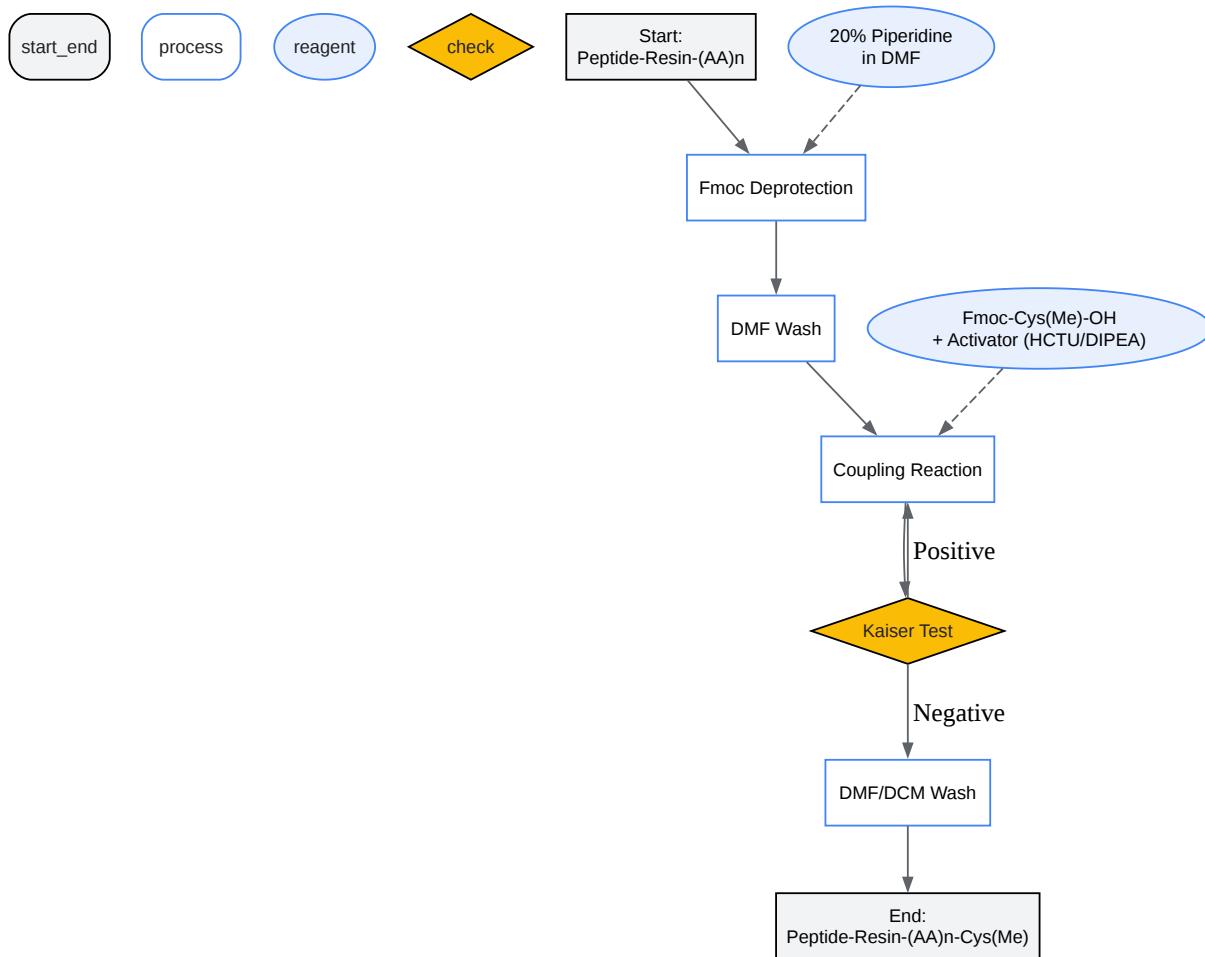
3. Coupling Reaction:

- Causality:** A carboxylic acid activator is required to convert the Fmoc-amino acid into a reactive ester, facilitating amide bond formation with the resin-bound amine. Common activators include HBTU/HOBt or DIC/Oxyma.
- Prepare the coupling solution:
- Dissolve **Fmoc-S-Methyl-L-Cysteine** (3-5 equivalents relative to resin loading) in DMF.
- Add the coupling reagents, for example, HCTU (3-5 eq.) and N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
- Pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate at room temperature for 45-90 minutes. The reaction time can be sequence-dependent and may require optimization.

4. Monitoring and Washing:

- Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), the coupling step should be repeated.
- Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to prepare for the next cycle.

Diagram: SPPS Workflow for Incorporation



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Caption: Workflow for a single cycle of **Fmoc-S-Methyl-L-Cysteine** incorporation in SPPS.

Cleavage and Final Deprotection

Upon completion of the peptide assembly, the final step is to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

- Cleavage Cocktail: A standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5), is used.
- Stability of S-Methyl Group: The S-methyl bond is stable to these acidic conditions. Unlike Cys(Trt), which would be deprotected by TFA, the S-methyl group remains intact on the final peptide. This is the core reason for its selection when a permanently protected cysteine is desired.
- Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

The final product is a peptide containing an S-methyl-cysteine residue, ready for purification by preparative HPLC.

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